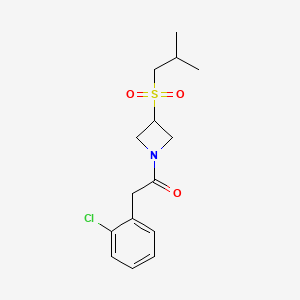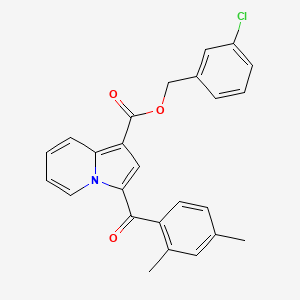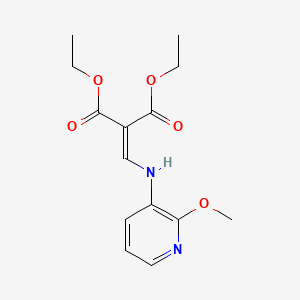![molecular formula C20H22N4O4 B2413724 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea CAS No. 2415542-14-0](/img/structure/B2413724.png)
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a synthetic compound that has been extensively researched for its potential use in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It also activates various signaling pathways that induce apoptosis in cancer cells. The compound also regulates the expression of genes involved in inflammation and glucose metabolism.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. The compound also regulates the expression of genes involved in inflammation and glucose metabolism. It has anti-inflammatory properties and can regulate blood glucose levels in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea in lab experiments include its potent anticancer and anti-inflammatory properties. The compound has also been found to regulate blood glucose levels in diabetic patients. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea. These include:
1. Investigating the potential of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
2. Developing novel formulations of this compound for improved efficacy and reduced toxicity.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigating the potential of this compound in combination with other drugs for improved efficacy in cancer treatment.
5. Studying the molecular mechanisms underlying the anti-inflammatory and glucose-regulating properties of this compound.
Conclusion:
In conclusion, 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a synthetic compound that has shown promising results in various scientific studies. It has potent anticancer and anti-inflammatory properties and can regulate blood glucose levels in diabetic patients. However, further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea involves the reaction of 1-(2,3-Dimethoxyphenyl)-3-(4-pyrazol-1-ylphenyl)prop-2-en-1-one with hydroxylamine hydrochloride in the presence of a base. The reaction yields 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea as a white crystalline solid with a melting point of 196-198°C.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea has been extensively researched for its potential use in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can regulate blood glucose levels in diabetic patients.
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-18-6-3-5-16(19(18)28-2)23-20(26)21-13-17(25)14-7-9-15(10-8-14)24-12-4-11-22-24/h3-12,17,25H,13H2,1-2H3,(H2,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALRDOZEPJMAHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)
![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)
![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)


![2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2413657.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2413658.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
